molecular formula C9H8F2N2 B1427519 6,7-Difluoro-1,2-dimethyl-1,3-benzodiazole CAS No. 1381944-19-9

6,7-Difluoro-1,2-dimethyl-1,3-benzodiazole

Cat. No.: B1427519
CAS No.: 1381944-19-9
M. Wt: 182.17 g/mol
InChI Key: BDSHFQPNCDFIKE-UHFFFAOYSA-N
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Description

6,7-Difluoro-1,2-dimethyl-1,3-benzodiazole is a chemical compound with the molecular formula C9H8F2N2 . It has a molecular weight of 182.17 . This compound is used in scientific research due to its unique structure and properties, making it valuable for various applications such as drug development and material synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodiazole ring with two fluorine atoms at the 6 and 7 positions and two methyl groups at the 1 and 2 positions . The InChI code for this compound is 1S/C9H8F2N2/c1-5-12-7-4-3-6 (10)8 (11)9 (7)13 (5)2/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.17 . Its molecular formula is C9H8F2N2 . Unfortunately, specific physical properties such as boiling point and storage conditions were not found in the available resources .

Scientific Research Applications

Photovoltaic Properties

6,7-Difluoro-1,2-dimethyl-1,3-benzodiazole derivatives have been explored for their applications in photovoltaics. A study utilized a difluoro-dimethyl-2H-benzoimidazole unit, which is structurally related, in the synthesis of conjugated polymers for organic photovoltaics (OPVs). This approach aimed to leverage the electron-withdrawing fluorine atoms to achieve deeper HOMO levels and higher open-circuit voltages in solar cells (Song et al., 2016).

Ionic Liquid-Benzene Mixtures

Research on ionic liquid-benzene mixtures, involving compounds like 1,3-dimethylimidazolium hexafluorophosphate, has shown that the presence of benzene significantly alters the ionic liquid structure. These studies are essential in understanding the interactions within such mixtures, which could be relevant for applications involving benzodiazole derivatives (Deetlefs et al., 2005).

Acid-Base and Anion Binding Properties

The acid-base properties and anion-binding capacity of fluorinated 1,3-benzodiazole derivatives have been investigated. The study found that tetrafluorination increases the Brønsted acidity of the diazole scaffolds, which could have implications for designing new anion receptors (Parman et al., 2021).

Synthesis of New Benzofuro Derivatives

Research into electroorganic synthesis has led to the creation of new benzofuro derivatives from compounds including 1,3-dimethylbarbituric acid. Such derivatives have potential applications in various fields, including pharmaceuticals (Nematollahi & Goodarzi, 2002).

Synthesis of Semiconducting Polymers

Studies have been conducted on the synthesis of semiconducting polymers using benzodiazole derivatives. These materials have applications in organic electronics, including transistors and solar cells (Chen et al., 2016).

Properties

IUPAC Name

6,7-difluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-5-12-7-4-3-6(10)8(11)9(7)13(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHFQPNCDFIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743018
Record name 6,7-Difluoro-1,2-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-19-9
Record name 6,7-Difluoro-1,2-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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